3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound with a unique structure that combines a benzotriazinone core with a morpholinocarbonyl propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-nitroaniline with formic acid and acetic anhydride can yield the benzotriazinone core.
Introduction of the Morpholinocarbonyl Propyl Side Chain: The morpholinocarbonyl propyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the benzotriazinone core with a suitable alkylating agent, such as 1-chloropropyl morpholine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinocarbonyl propyl side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazinone core.
Reduction: Reduced forms of the benzotriazinone core.
Substitution: Substituted benzotriazinone derivatives with various functional groups.
Scientific Research Applications
3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an α-glucosidase inhibitor, which can be useful in the treatment of diabetes mellitus.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential as a therapeutic agent.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels . The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds share the benzotriazinone core but differ in their side chains and functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring, which may have different biological activities and applications.
Uniqueness
3-[1-(morpholinocarbonyl)propyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its specific combination of the benzotriazinone core and the morpholinocarbonyl propyl side chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-morpholin-4-yl-1-oxobutan-2-yl)-1,2,3-benzotriazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-13(15(21)18-7-9-22-10-8-18)19-14(20)11-5-3-4-6-12(11)16-17-19/h3-6,13H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGATOETXXNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.